(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid (CAS: 177966-61-9) is a chiral Fmoc-protected amino acid derivative featuring a benzo[b]thiophen-3-yl substituent. Its molecular formula is C₂₆H₂₁NO₄S, with a molecular weight of 443.51 g/mol . The compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group for temporary amine protection under basic conditions. Storage recommendations include protection from light and storage in a dry environment at 2–8°C .
Properties
IUPAC Name |
(2R)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIZNDWONIMCGM-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131004 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-61-9 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
FMOC-D-3-BENZOTHIENYLALANINE, also known as Fmoc-beta-(3-benzothienyl)-D-alanine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid, is primarily used as a building block in the synthesis of biologically active peptides or proteins. It serves as an amino acid unit in the peptide chain during solid-phase synthesis.
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during solid-phase synthesis. The specific interactions and resulting changes would depend on the particular peptide or protein being synthesized.
Result of Action
The molecular and cellular effects of FMOC-D-3-BENZOTHIENYLALANINE’s action would be determined by the specific biological activity or function of the peptide or protein it helps to synthesize.
Action Environment
The action, efficacy, and stability of FMOC-D-3-BENZOTHIENYLALANINE can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. Direct contact, inhalation of aerosols or dust, and poor ventilation conditions should be avoided.
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a fluorene moiety, an amino acid backbone, and a benzo[b]thiophene group, which collectively contribute to its pharmacological potential. Understanding its biological activity is crucial for exploring applications in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contains key functional groups that enhance its interaction with biological targets, making it a candidate for further investigation in therapeutic contexts.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antimicrobial Activity : The presence of the fluorene and benzo[b]thiophene moieties has been linked to antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. Studies have indicated that fluorene derivatives can inhibit cellular proliferation, particularly in breast cancer models like MCF-7 .
- Neuroprotective Effects : Some derivatives of fluorene have demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various fluorene derivatives found that modifications to the aryl moiety significantly influenced activity against bacterial strains. For instance, electron-withdrawing groups enhanced the inhibitory effects on planktonic and biofilm growth states of bacteria .
Anticancer Activity
Research involving the synthesis and testing of related compounds has shown promising results in inhibiting cancer cell growth. For example, derivatives with specific substituents exhibited IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as lead compounds for further development .
Neuroprotective Studies
Investigations into the neuroprotective capabilities of similar compounds revealed that certain fluorene derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to their ability to scavenge free radicals and modulate signaling pathways associated with cell survival .
Data Table: Summary of Biological Activities
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C29H30N2O6
- Molecular Weight : 502.6 g/mol
Structural Features
The compound features a fluorenylmethoxycarbonyl group, which is a common protective group in peptide synthesis, alongside a benzo[b]thiophen moiety that may impart distinct biological activities. The presence of both hydrophobic and polar groups enhances its solubility and interaction with biological systems.
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent. Its structure allows it to act as a ligand in various biological assays.
Case Study: Anticancer Activity
Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, studies have shown that similar compounds can target protein kinases involved in cancer progression .
Peptide Synthesis
Due to its Fmoc group, this compound is widely used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
Case Study: Synthesis of Bioactive Peptides
In a study focusing on peptide libraries, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid was utilized to synthesize peptides with enhanced bioactivity against specific targets in cellular models .
Biological Studies
The compound's ability to modulate biological pathways makes it a candidate for studying protein interactions and cellular signaling.
Case Study: Protein-Ligand Interactions
Research has demonstrated that this compound can bind to specific proteins involved in signal transduction pathways, providing insights into its mechanism of action at the molecular level .
Materials Science
The unique properties of this compound extend to materials science, where it can be incorporated into polymers for enhanced functionality.
Case Study: Polymer Blends
Incorporating this compound into polymer matrices has shown improved mechanical properties and thermal stability, making it suitable for applications in drug delivery systems and biomaterials .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The compound belongs to a family of Fmoc-protected amino acids with diverse aryl or heteroaryl substituents. Below is a comparative analysis of its structural and functional attributes against similar compounds:
Key Differences and Implications
Aromatic Substituent Effects
- Benzo[b]thiophen-3-yl (Target Compound): The fused bicyclic structure enhances aromaticity and lipophilicity compared to monocyclic aryl groups (e.g., o-tolyl or thiophen-2-yl). This may improve membrane permeability in drug design .
- Thiophen-2-yl vs. Thiophen-3-yl : Positional isomerism affects electronic properties and steric interactions. The 3-substituted thiophene (CAS 186320-06-9) may offer distinct binding modes in receptor-targeted applications .
- Mercapto Group (CAS 135248-89-4) : The -SH group enables disulfide bond formation or metal coordination, making it useful in bioconjugation or catalysis .
Enantiomeric Specificity
- The (R)-configuration of the target compound contrasts with (S)-enantiomers like CAS 211637-75-1. Enantiomers often exhibit divergent biological activities; for example, (S)-configured amino acids are standard in natural peptides, while (R)-forms may serve as protease-resistant analogs .
Functional Group Diversity
- Allyloxycarbonylamino (CAS 178924-05-5): This dual-protected derivative allows orthogonal deprotection strategies, enabling sequential modifications in solid-phase peptide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
